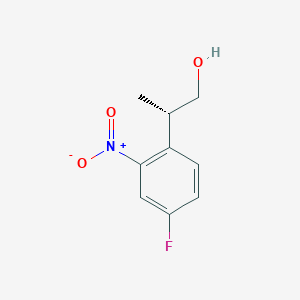

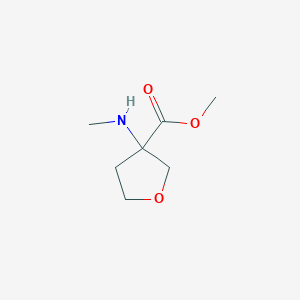

![molecular formula C18H16ClN5O4 B2488273 Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 899400-95-4](/img/structure/B2488273.png)

Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions, utilizing precursors such as aroylthioureas and dimethyl acetylenedicarboxylate (DMAD) in the presence of methanol at room temperature to yield iminothiazolidin-4-one acetate derivatives with high efficiency (Sher Ali et al., 2012). Another synthesis approach involves the reaction of substituted benzoin precursors with benzyl halide derivatives to form N-heterocyclic carbene-silver(I) acetate complexes, showcasing the versatility in synthetic strategies for such compounds (Wojciech Streciwilk et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals a variety of interactions that influence the overall configuration and stability of the molecule. For example, crystal packing in the solid state structures of salts derived from imidazole containing bisphenol is assisted by electrostatic and weak interactions, indicating the importance of molecular geometry in the stability of these compounds (Bhaskar Nath & J. Baruah, 2012). X-ray diffraction studies provide detailed insights into the crystal structure, showcasing the arrangement of molecules and the presence of hydrogen bonding and π-π interactions (Jana Tomaščiková et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds with imidazole and acetate groups can vary widely depending on the substituents and reaction conditions. For instance, the reactivity of these compounds towards aldose and aldehyde reductase inhibitors is influenced by their specific structural features, as demonstrated through synthesis and evaluation studies (Sher Ali et al., 2012). Moreover, the chemical properties such as reactivity towards biological targets are also subject to the molecular structure and the presence of specific functional groups.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are determined by their molecular structure. The presence of various substituents like chlorophenyl and imidazole influences these properties significantly. For example, the crystal structure analysis provides insight into the molecule's stability and interactions within the solid state, affecting its melting point and solubility (Demet Gürbüz et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely tied to the compound's molecular structure. For instance, the presence of electron-withdrawing or donating groups can significantly affect the compound's reactivity towards nucleophiles or electrophiles. Studies on related compounds highlight how structural modifications can lead to variations in chemical reactivity and the potential for various chemical transformations (Mohamed A. Ismail et al., 2004).

Applications De Recherche Scientifique

Metabolism and Analysis

Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is studied for its metabolism and analysis. One study involves the metabolism of KR-31831, a novel antiangiogenic agent, in rats using liquid chromatography-electrospray mass spectrometry. This study is significant for understanding the in vitro and in vivo metabolism of such compounds in rats, identifying metabolites, and exploring metabolic routes (Kim et al., 2005).

Synthesis of Derivatives

Research on the synthesis of new derivatives of related compounds, such as the synthesis of new [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid derivatives, is conducted. These studies are crucial for the development of new compounds with potential applications in various fields (Szczepański et al., 2020).

Preparation and Properties

Research on the preparation and properties of 2H-imidazole 1,3-dioxides, derivatives of alicyclic 1,2-dioximes, is also relevant. These studies focus on the reactions of these compounds with various reagents and the formation of dibromo derivatives, contributing to the understanding of their chemical properties and potential applications (Samsonov & Volodarskii, 1980).

Crystal Structure Analysis

Another area of research is the crystal structure analysis of related compounds. For example, studies on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate help in understanding the molecular configuration and interactions of these compounds (Li et al., 2015).

Antimicrobial and Anticancer Activities

Research into the antimicrobial and anticancer activities of derivatives is also significant. Studies on novel imidazole ureas/carboxamides containing dioxaphospholanes, for instance, explore their potential as antimicrobial agents (Rani et al., 2014).

Mécanisme D'action

Target of Action

Compounds with an indole nucleus, which is structurally similar to the purinoimidazole ring in the given compound, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact pathways affected would depend on the specific targets of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the nature of its targets and the biochemical pathways it affects. For instance, if the compound targets a receptor involved in cell proliferation, it might have antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O4/c1-10-8-22-14-15(20-17(22)24(10)12-6-4-11(19)5-7-12)21(2)18(27)23(16(14)26)9-13(25)28-3/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDLEVRAQHARCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2488192.png)

![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2488198.png)

![Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)

![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)

![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)

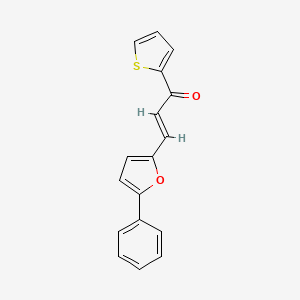

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)